N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where the quinoline derivative is treated with ethyl iodide in the presence of a base like potassium carbonate.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the quinoline core, which can be achieved through a Suzuki-Miyaura coupling reaction using a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiolates.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities. This compound may be explored for its potential as a therapeutic agent.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving quinoline-binding proteins.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs)
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is not fully understood, but it is likely to involve interactions with specific molecular targets. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. The presence of the tosyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Further studies are needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A quinoline derivative with an oxidized nitrogen atom, used in various chemical reactions.
6-Methoxyquinoline: A quinoline derivative with a methoxy group, known for its biological activities.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-5-31-21-10-13-24-23(15-21)26(28-20-9-8-18(3)19(4)14-20)25(16-27-24)32(29,30)22-11-6-17(2)7-12-22/h6-16H,5H2,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWCTQUDFMQXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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